5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol
Description
Properties
CAS No. |
2006278-11-9 |
|---|---|
Molecular Formula |
C8H8FNO4 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
(5-fluoro-2-methoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
AXQXBFNYITUYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CO)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 2 Methoxy 4 Nitrobenzyl Alcohol
Strategies for Benzyl (B1604629) Alcohol Scaffold Assembly
The formation of the hydroxymethyl (-CH₂OH) group on the benzene (B151609) ring is a critical step in the synthesis. This can be accomplished through several primary pathways, starting from precursors with different oxidation states at the benzylic position.
Benzylic Bromination and Subsequent Hydrolysis Routes
A common and effective strategy for creating the benzyl alcohol moiety begins with a toluene (B28343) derivative, specifically 4-fluoro-1-methoxy-2-methyl-5-nitrobenzene. This method proceeds in two main steps:
Benzylic Bromination: The methyl group of the substituted toluene is first converted to a bromomethyl group (-CH₂Br). This is typically achieved through a free-radical bromination reaction. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light, are used to selectively brominate the benzylic position without adding to the aromatic ring.
Hydrolysis: The resulting benzyl bromide is then hydrolyzed to the corresponding benzyl alcohol. This nucleophilic substitution reaction is often carried out using aqueous base solutions, such as sodium hydroxide (B78521) or potassium carbonate, or by using silver nitrate (B79036) in aqueous acetone (B3395972) to facilitate the displacement of the bromide ion by a hydroxide ion.
This two-step sequence is a well-established method for converting an activated methyl group on an aromatic ring into a primary alcohol.
Reductive Pathways from Corresponding Aldehydes or Carboxylic Acids
Another highly efficient route to 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol involves the reduction of a carbonyl group at the benzylic position. The choice of starting material, either an aldehyde or a carboxylic acid, dictates the necessary reducing agent.
From Aldehydes: The reduction of 5-fluoro-2-methoxy-4-nitrobenzaldehyde (B1446862) offers a direct path to the target alcohol. sigmaaldrich.combiosynth.com Aldehydes are readily reduced to primary alcohols. ncert.nic.in A key consideration is the use of a mild reducing agent that selectively reduces the aldehyde group without affecting the nitro group on the aromatic ring. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol. ncert.nic.in It is chemoselective for carbonyls and generally does not reduce nitroarenes.
From Carboxylic Acids: Alternatively, 5-fluoro-2-methoxy-4-nitrobenzoic acid can serve as the precursor. bldpharm.com Carboxylic acids are more difficult to reduce than aldehydes and require stronger reducing agents. ncert.nic.in Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF) are effective for this conversion. While powerful, these reagents can sometimes reduce nitro groups, so reaction conditions must be carefully controlled to achieve the desired selectivity.
Hydroxymethylation Approaches on Nitroaromatic Cores
Direct hydroxymethylation involves the introduction of a -CH₂OH group onto the aromatic ring of a precursor like 4-fluoro-1-methoxy-2-nitrobenzene. While less common for this specific substitution pattern compared to the other methods, it represents a potential synthetic shortcut. This transformation can sometimes be achieved by reacting the aromatic compound with formaldehyde (B43269) (HCHO) under acidic or basic conditions, although controlling the position of substitution (regioselectivity) can be challenging and may lead to a mixture of products.
Functional Group Introduction and Interconversion on the Aromatic Ring
The precise arrangement of the fluoro, methoxy (B1213986), and nitro groups on the benzene ring is crucial and relies on the principles of electrophilic and nucleophilic aromatic substitution. The order of these reaction steps is determined by the directing effects of the substituents.
Regioselective Nitration Methodologies for Nitro Group Introduction
The introduction of the nitro group (-NO₂) at the C4 position is a key step, typically achieved through electrophilic aromatic substitution. nih.gov The regiochemical outcome of the nitration is controlled by the directing influence of the substituents already present on the ring.
A logical precursor for this step is a 1-fluoro-4-methoxybenzene derivative. nist.govnih.govbldpharm.com The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group, while the fluorine atom is a deactivating, but also ortho-, para-directing group. When starting with a compound like 2-fluoro-5-methoxytoluene, the directing effects align to favor substitution at specific positions. The methoxy group strongly directs incoming electrophiles to its ortho (C4) and para (C6) positions. The fluorine atom directs to its ortho (C2) and para (C5) positions. The combined influence strongly favors nitration at the C4 position, which is ortho to the methoxy group and meta to the fluorine, leading to the desired 4-nitro product.
Standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are commonly employed to generate the nitronium ion (NO₂⁺) as the active electrophile. scielo.brchemicalbook.com Solid acid catalysts have also been explored for the nitration of related fluorotoluenes, offering a potentially cleaner and more regioselective process. rsc.org
Strategies for Fluorine Atom Incorporation
The introduction of the fluorine atom can be accomplished via several methods, including nucleophilic and electrophilic fluorination pathways. numberanalytics.com
Nucleophilic Aromatic Substitution (SₙAr): This is a common and powerful method for introducing fluorine, especially on electron-deficient aromatic rings. acs.orgyoutube.com The reaction involves displacing a good leaving group, such as a nitro group or a halogen (like chlorine or bromine), with a fluoride (B91410) ion. uni-tuebingen.deacsgcipr.org For example, a precursor like 2-methoxy-4-nitro-5-chlorobenzyl alcohol could be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures to yield the desired fluorinated product. prepchem.com The presence of the electron-withdrawing nitro group is crucial as it activates the ring for nucleophilic attack.
Electrophilic Fluorination: This approach involves reacting an electron-rich aromatic precursor with an electrophilic fluorine source ("F⁺"). wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) are modern, effective sources of electrophilic fluorine. wikipedia.orgresearchgate.net For instance, one could start with 2-methoxy-4-nitrobenzyl alcohol and attempt a direct electrophilic fluorination. However, the strong deactivating effect of the nitro group makes the aromatic ring electron-poor and less susceptible to electrophilic attack, which can make this route challenging. youtube.com
Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). The process starts with an aniline (B41778) derivative (an amino-substituted precursor), which is converted to the diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). The subsequent addition of tetrafluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate, which, upon heating, decomposes to release nitrogen gas and the aryl fluoride. acsgcipr.org
Methoxy Group Installation and Transformations
One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a di-halogenated nitrobenzene (B124822). For instance, in the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene, 2,4-difluoro-1-nitrobenzene can be treated with potassium tert-butoxide in the presence of methanol. google.com This reaction proceeds by the selective displacement of one of the fluorine atoms by the methoxide (B1231860) ion.
Another approach involves the methoxylation of a pre-existing phenolic group. While not directly applicable to the primary synthesis of the title compound, it represents a valid strategy in analogous systems. The Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate, is a classic method for this transformation.
In some synthetic routes, the methoxy group may already be present in the starting material, and subsequent transformations, such as nitration or functionalization of other positions, are carried out. For example, a methoxy-substituted aniline can be acetylated to protect the amino group, then nitrated, and finally deacetylated to yield a nitro-methoxyaniline derivative. google.com
Nucleophilic Aromatic Substitution (SNAr) Reactions in Analogous Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents onto an aromatic ring. researchgate.net The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. stackexchange.comlibretexts.org
The mechanism of SNAr generally proceeds through a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. stackexchange.com
In systems analogous to the synthesis of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol, SNAr reactions are frequently employed. For example, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) can be performed under continuous flow conditions. researchgate.net The rate of these reactions is influenced by the nature of the leaving group, with fluoride often being the most reactive, and the strength of the nucleophile. researchgate.net
The regioselectivity of SNAr reactions is also a critical consideration. The electron-withdrawing nitro group directs the incoming nucleophile to the ortho and para positions. When multiple leaving groups are present, the position of the activating group determines which leaving group is preferentially substituted.
Interactive Data Table: Factors Influencing SNAr Reactions
| Factor | Influence on Reaction Rate | Example |
| Electron-Withdrawing Groups | Increases rate by stabilizing the Meisenheimer complex. stackexchange.com | A nitro group ortho or para to the leaving group significantly accelerates the reaction. |
| Leaving Group Ability | The more electronegative and better the leaving group, the faster the reaction. The typical order is F > Cl > Br > I. researchgate.net | Fluorine is often the best leaving group in SNAr reactions. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. | Methoxide is a stronger nucleophile than methanol. |
| Solvent | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. | Dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) are common solvents. |
Multi-Step Synthesis Pathways from Readily Available Precursors
The synthesis of complex organic molecules like 5-fluoro-2-methoxy-4-nitrobenzyl alcohol often necessitates multi-step pathways starting from simple, commercially available precursors. These routes are designed to introduce the required functional groups in a controlled and sequential manner, maximizing yield and purity.
Stepwise Chemical Synthesis from Halogenated Nitroaniline Derivatives
A common and logical approach to the synthesis of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol begins with a halogenated nitroaniline derivative. For instance, 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key intermediate that can be synthesized through various routes. chemicalbook.comchemicalbook.com
One reported pathway starts with 2,4-difluoro-1-nitrobenzene. google.com This compound undergoes a selective nucleophilic aromatic substitution with potassium tert-butoxide and methanol to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com The resulting nitrobenzene derivative is then reduced to 4-fluoro-2-methoxyaniline, for example, using hydrogen gas and a Raney nickel catalyst. google.com The aniline is then protected, typically by acetylation with acetic anhydride (B1165640), to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This acetamide (B32628) is subsequently nitrated using fuming nitric acid in sulfuric acid to introduce the nitro group at the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. google.com Finally, deprotection of the acetamide group with hydrochloric acid in methanol affords 4-fluoro-2-methoxy-5-nitroaniline. google.comchemicalbook.com
From 4-fluoro-2-methoxy-5-nitroaniline, the synthesis of the target benzyl alcohol would involve the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a hydroxymethyl group or a group that can be readily converted to it.
Continuous Flow Synthesis Techniques and Process Optimization
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. rsc.orgnih.gov The key benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up. rsc.orgenergetic-materials.org.cn
The synthesis of nitroaromatic compounds, which are important intermediates, has been a major focus for the application of continuous flow technology. rsc.org For example, the nitration of various aromatic compounds, including o-xylene, has been successfully demonstrated in continuous flow reactors, achieving high yields and selectivities. nih.gov
The optimization of a continuous flow process involves a systematic investigation of various reaction parameters to achieve the desired outcome in terms of yield, purity, and throughput. illinois.edu Key parameters that are typically optimized include:
Temperature: Precise temperature control is crucial for reaction kinetics and selectivity.
Residence Time: The time the reaction mixture spends in the reactor, which is controlled by the reactor volume and the flow rate.
Stoichiometry: The molar ratio of reactants.
Concentration: The concentration of reactants in the solvent.
Flow Rate: The rate at which the reactants are pumped through the reactor.
The equipment configuration is also a critical aspect of process optimization. This includes the choice of reactor type (e.g., microreactor, tube reactor), the materials of construction, and the integration of in-line analytical techniques for real-time monitoring. illinois.edu
Interactive Data Table: Optimization Parameters in Continuous Flow Synthesis
| Parameter | Description | Importance in Nitration Reactions |
| Temperature | The temperature at which the reaction is conducted. | Highly exothermic nature of nitration requires efficient heat removal to prevent side reactions and ensure safety. nih.gov |
| Residence Time | The average time a fluid element spends inside the reactor. | Determines the extent of reaction; too short may lead to incomplete conversion, while too long may result in by-product formation. |
| Molar Ratio of Acids | The ratio of nitric acid to sulfuric acid in the nitrating mixture. | Affects the concentration of the nitronium ion (NO₂⁺), the active nitrating species. nih.gov |
| Flow Rate | The volume of fluid that passes through the reactor per unit time. | Influences residence time and mixing efficiency. |
The development of a telescoped continuous flow procedure for a multi-step synthesis requires careful planning and optimization of each individual step to ensure compatibility. The solvent system, reaction conditions, and potential for by-product formation must be considered to create a seamless and efficient process. For instance, a telescoped process could involve the in-situ generation of a reactive intermediate which is then immediately consumed in the subsequent step. rsc.org This strategy is particularly advantageous for handling unstable or hazardous intermediates. While a specific telescoped synthesis for 5-fluoro-2-methoxy-4-nitrobenzyl alcohol is not detailed in the provided search results, the principles of telescoped flow synthesis are widely applicable to the preparation of complex organic molecules. researchgate.net
Green Chemistry Principles in the Synthesis of Aromatic Alcohols
The application of green chemistry principles to the synthesis of aromatic alcohols aims to create processes that are more environmentally benign, efficient, and sustainable. This involves a focus on several key areas, including the use of renewable feedstocks, the development of catalytic reactions, the reduction of waste, and the use of safer solvents and reaction conditions.
Biocatalysis has emerged as a powerful tool in the green synthesis of aromatic alcohols. rsc.org Enzymes, such as alcohol dehydrogenases, can catalyze the asymmetric reduction of aromatic ketones to produce chiral alcohols with high enantioselectivity. rsc.org These enzymatic reactions often occur in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.
Another principle of green chemistry is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts.
Exploration of Solvent-Free Reaction Conditions
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ias.ac.in Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions can lead to improved efficiency, higher yields, and easier product purification.
In the context of aromatic alcohol synthesis, solvent-free conditions have been explored for oxidation reactions. For example, the oxidation of primary alcohols to aldehydes has been achieved using supported gold catalysts under solvent-free conditions, demonstrating high selectivity and turnover frequencies.
Mechanochemical methods, which use mechanical force (e.g., grinding) to induce chemical reactions, also represent a promising solvent-free approach. The synthesis of homoallylic alcohols from aldehydes has been demonstrated using grinding under solvent-free conditions, offering advantages such as very short reaction times and a simple workup process.
The table below illustrates examples of solvent systems and their implications in the synthesis of aromatic alcohols, highlighting the move towards greener alternatives.
| Solvent System | Reactant Example | Product Example | Green Chemistry Implication |
| Dichloromethane | 4-fluoro-2-methoxy-phenylamine | N-(4-fluoro-2-methoxyphenyl)acetamide | Traditional solvent, effective but can be hazardous. |
| Water | Aromatic ketones | Chiral aromatic alcohols | Green solvent, reduces environmental impact. |
| Solvent-Free | Primary aromatic alcohols | Aromatic aldehydes | Eliminates solvent waste, can increase reaction efficiency. |
| Supercritical CO₂ | Substituted phenols | Alkylated phenols | A "green" solvent with tunable properties, easily removed. |
Evaluation of Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates a more efficient and less wasteful process. Reactions like additions and rearrangements often have 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
For the inferred synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, the atom economy of the final reduction step can be evaluated. The reduction of an aldehyde (like 5-fluoro-2-methoxy-4-nitrobenzaldehyde) with a reducing agent such as sodium borohydride (NaBH₄) would have a higher atom economy than a multi-step synthesis involving protecting groups.
Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like chemical yield, reaction time, energy consumption, and the E-factor (Environmental Factor), which measures the total weight of waste produced per unit of product. An ideal green synthesis would have a high atom economy, high yield, short reaction time, and a low E-factor.
The following table provides a hypothetical comparison of different synthetic routes to an aromatic alcohol, illustrating the principles of atom economy and reaction efficiency.
| Synthetic Route | Key Transformation | Theoretical Atom Economy | Key Green Chemistry Considerations |
| Route A | Reduction of Aldehyde | High | Fewer steps, less waste generated. |
| Route B | Grignard Reaction with Aldehyde | Moderate | Generates stoichiometric magnesium salts as byproducts. |
| Route C | Multi-step with Protecting Groups | Low | Generates waste in protection and deprotection steps. |
| Route D | Biocatalytic Reduction of Ketone | High | Uses renewable biocatalyst, mild conditions, aqueous media. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Structural Assignment
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their electronic environment. For 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton (OH), and the methoxy (B1213986) protons (OCH₃).
Aromatic Protons: Two signals would be anticipated in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons would appear as singlets or doublets with small coupling constants, influenced by the fluorine atom. The strong electron-withdrawing effect of the nitro group would shift these protons downfield.
Benzylic Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would be expected around δ 4.5-5.0 ppm sigmaaldrich.com.
Methoxy Protons (OCH₃): A sharp singlet would be predicted around δ 3.9-4.1 ppm.
Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol would show distinct signals for each of the seven unique carbon atoms in the molecule.
Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom would appear as a doublet due to ¹³C-¹⁹F coupling. The chemical shifts would be significantly influenced by the attached substituents (fluoro, methoxy, nitro, and benzyl (B1604629) alcohol groups). For example, the carbon attached to the nitro group would be shifted downfield.
Benzylic Carbon (CH₂OH): A signal is expected around δ 60-65 ppm.
Methoxy Carbon (OCH₃): A signal is anticipated around δ 55-60 ppm.
Fluorine (¹⁹F) NMR for Local Environment Sensitivity
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For the target compound, a single signal would be expected. The chemical shift of this signal provides insight into the electronic effects of the surrounding substituents on the aromatic ring cymitquimica.com. In similar fluorinated aromatic compounds, the signal's position can vary, but it would give a clear indication of the fluorine's chemical environment chemicalbook.com.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Molecular Ion Peak: The molecular weight of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (C₈H₈FNO₄) is 201.15 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 201.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition. The expected exact mass would be approximately 201.0437.
Fragmentation Pattern: The molecule would likely fragment in predictable ways. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group or the entire hydroxymethyl group. The nitro group can also be lost. Analysis of these fragments helps to confirm the structure. For instance, a prominent peak might be observed at m/z 170, corresponding to the loss of the -CH₂OH group.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key expected vibrational frequencies include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the alcohol fishersci.ie.
C-H Stretch (Aromatic and Aliphatic): Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and OCH₃ groups) would be just below 3000 cm⁻¹.
N-O Stretch (Nitro Group): Two strong, characteristic bands would be expected around 1500-1560 cm⁻¹ (asymmetric stretch) and 1335-1370 cm⁻¹ (symmetric stretch).
C-O Stretch: A band in the 1000-1260 cm⁻¹ region corresponding to the alcohol and ether C-O bonds.
C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹ indicating the carbon-fluorine bond.
Below is a table summarizing the predicted spectroscopic data.
| Predicted NMR Spectroscopic Data | ||
|---|---|---|
| Technique | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~7.0-8.5 (Ar-H), ~4.5-5.0 (CH₂), ~3.9-4.1 (OCH₃), variable (OH) | Aromatic signals influenced by nitro and fluoro groups. |
| ¹³C NMR | ~110-160 (Ar-C), ~60-65 (CH₂), ~55-60 (OCH₃) | Carbon attached to fluorine will show C-F coupling. |
| ¹⁹F NMR | Compound-specific | Highly sensitive to the electronic environment. |
| Predicted MS and FT-IR Spectroscopic Data | ||
|---|---|---|
| Technique | Expected Values | Notes |
| Mass Spectrometry (MS) | [M]⁺ at m/z 201 | Based on a molecular weight of 201.15 g/mol. |
| FT-IR Spectroscopy | ~3400 (O-H), ~1530 & ~1350 (N-O), ~1200 (C-O), ~1100 (C-F) cm⁻¹ | Characteristic bands for alcohol, nitro, ether, and fluoro groups. fishersci.ie |
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction is a cornerstone technique for the determination of the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice.
Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique would allow for the unambiguous determination of the absolute configuration and conformation of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol. The analysis of a suitable single crystal would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the spatial arrangement of the fluoro, methoxy, nitro, and benzyl alcohol functional groups.
A search of crystallographic databases did not yield a publicly available crystal structure for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol. Therefore, a data table of its crystallographic parameters cannot be provided at this time.
X-ray Powder Diffraction (XRPD) is a powerful tool for characterizing the crystalline nature of a solid material. This technique is particularly useful for identifying the specific crystalline form or polymorph of a compound. The XRPD pattern is a unique fingerprint for a given crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of the crystal lattice.
No experimental XRPD data for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol has been found in the public domain. Consequently, a data table of its characteristic XRPD peaks cannot be presented.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. This absorption is a result of electronic transitions within the molecule, and the resulting spectrum provides information about the electronic structure of the compound. For 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, the presence of the nitro-substituted aromatic ring is expected to give rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the fluoro and methoxy substituents.
A review of scientific literature did not uncover any published UV-Vis absorption spectra specifically for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol. Therefore, a data table summarizing its electronic absorption properties is not available. For a related compound, 4-nitrobenzyl alcohol, an absorption maximum has been reported around 285 nm. chemicalbook.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For the analogue 2-Chloro-5-nitrobenzyl alcohol, DFT calculations were employed to elucidate its molecular geometry, electronic landscape, and reactivity.
The geometry of 2-Chloro-5-nitrobenzyl alcohol was optimized using the B3LYP method with a 6-31G(d) basis set, constraining the molecule to C1 symmetry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The optimized geometry provides the foundation for all subsequent computational analyses, ensuring that the calculated properties correspond to a realistic molecular conformation. The electronic structure of the molecule, which dictates its chemical behavior, is also determined through these calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For 2-Chloro-5-nitrobenzyl alcohol, the calculated HOMO and LUMO energies reveal the potential for charge transfer within the molecule. A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable.
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (Δ) | Data not available |
Note: Specific energy values for HOMO, LUMO, and the energy gap for 2-Chloro-5-nitrobenzyl alcohol were mentioned as calculated but not provided in the available literature.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include ionization potential (I), electron affinity (A), global hardness (η), chemical potential (µ), and global electrophilicity (ω). These descriptors provide a more nuanced understanding of how a molecule will interact with other chemical species.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (µ) | µ = -(I + A) / 2 | The "escaping tendency" of electrons. |
| Global Electrophilicity (ω) | ω = µ2 / 2η | The ability of a molecule to accept electrons. |
Note: While the study on 2-Chloro-5-nitrobenzyl alcohol included the calculation of these descriptors, the specific numerical values are not available in the provided source material.
Information regarding the elucidation of reaction mechanisms via transition state calculations for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol or its close analogues is not available in the reviewed literature.
Information regarding Time-Dependent DFT (TD-DFT) for electronic excitation spectra and optical properties of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol or its close analogues is not available in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Information regarding molecular dynamics (MD) simulations for conformational analysis and solvent effects of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol or its close analogues is not available in the reviewed literature.
Higher-Level Quantum Chemical Methods (e.g., ab initio) for Enhanced Accuracy
To achieve a high degree of accuracy in describing the electronic structure and properties of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, it is essential to employ sophisticated quantum chemical methods that go beyond simpler approximations. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are particularly well-suited for this purpose.
One of the foundational ab initio methods is the Hartree-Fock (HF) approximation . libretexts.orgyoutube.com This method solves the Schrödinger equation for a many-electron system by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons, rather than accounting for instantaneous electron-electron interactions. youtube.com While the HF method is a significant first step, it neglects electron correlation, which can be crucial for accurate predictions. The total energy calculated using the Hartree-Fock method is not simply the sum of the orbital energies, as this would double-count the electron-electron repulsion terms. libretexts.org
To incorporate the effects of electron correlation, post-Hartree-Fock methods are necessary. One such widely used method is Møller-Plesset (MP) perturbation theory , particularly at the second order (MP2). The MP2 method provides a significant improvement over HF by adding a correction term for electron correlation, offering a better description of van der Waals forces and other weak interactions. For a molecule like 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, where intermolecular interactions are expected to be significant, MP2 calculations can provide more reliable predictions of its conformational preferences and binding energies with other molecules. For instance, studies on substituted benzyl (B1604629) alcohol-water clusters have utilized ab initio methods to analyze the effects of electron-withdrawing and electron-donating groups on hydrogen bond strengths. mdpi.com
Another powerful set of techniques falls under the umbrella of Density Functional Theory (DFT) . nih.gov DFT methods are often considered a practical alternative to computationally expensive post-HF methods, offering a good balance between accuracy and computational cost. DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional is critical in DFT. Hybrid functionals, such as B3LYP , which combines the Becke, 3-parameter, Lee-Yang-Parr functional, have proven to be very effective for a wide range of chemical systems, including nitroaromatic compounds. nih.gov For even greater accuracy, especially for non-covalent interactions, functionals like M06-2X or long-range corrected functionals like ωB97X-D are often employed. pnas.org
The choice of the basis set is also a critical factor in the accuracy of ab initio and DFT calculations. Pople-style basis sets, such as the 6-311+G(d,p) basis set, are commonly used. nih.gov This notation indicates a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additional functions are crucial for accurately describing the diffuse nature of electron density in anions and the polarization of electron clouds in response to an electric field, which is important for a molecule with polar groups like the nitro and hydroxyl functionalities.
A comparative overview of the anticipated performance of these methods for studying 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol is presented in Table 1.
| Method | Description | Strengths for this Compound | Limitations |
| Hartree-Fock (HF) | A fundamental ab initio method that solves the Schrödinger equation by approximating electron-electron repulsion. | Provides a good starting point for more advanced calculations and a qualitative understanding of molecular orbitals. | Neglects electron correlation, leading to inaccuracies in energy predictions and interaction energies. youtube.com |
| Møller-Plesset (MP2) | A post-Hartree-Fock method that includes electron correlation through perturbation theory. | Improves upon HF by accounting for electron correlation, offering better descriptions of weak intermolecular interactions. | Computationally more demanding than HF and DFT; may not be sufficient for systems with strong correlation effects. |
| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | A method that calculates the total energy based on the electron density, incorporating electron correlation through an exchange-correlation functional. | Provides a good balance of accuracy and computational cost; suitable for larger molecules. Specific functionals can be chosen to accurately model different types of interactions. nih.gov | The accuracy is highly dependent on the choice of the exchange-correlation functional. Standard functionals may not perform well for all properties. |
Table 1: Comparison of Higher-Level Quantum Chemical Methods for the Study of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. This table outlines the primary characteristics, advantages, and disadvantages of various computational methods relevant to the theoretical investigation of the title compound.
Theoretical Prediction of Intermolecular Interactions and Spectroscopic Parameters
Computational chemistry is not only capable of predicting the electronic structure of a single molecule but can also provide detailed information about how molecules interact with each other and their response to electromagnetic radiation, which is the basis of spectroscopy.
Intermolecular Interactions:
The presence of a hydroxyl group (-OH), a nitro group (-NO₂), a methoxy (B1213986) group (-OCH₃), and a fluorine atom (-F) in 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol suggests a rich landscape of potential intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors.
Theoretical methods like DFT can be used to model these interactions. For example, a study on the intermolecular interactions between isoamyl alcohol and benzyl alcohol utilized DFT to confirm the presence of hydrogen bonding. bohrium.com In the case of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, DFT calculations could be used to investigate the geometry and energetics of dimer formation, where two molecules interact through hydrogen bonds. The strength of these interactions can be quantified by calculating the binding energy of the dimer.
Spectroscopic Parameters:
Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule.
Vibrational Spectroscopy (IR and Raman): DFT calculations, particularly with hybrid functionals like B3LYP, are highly effective in predicting the vibrational frequencies of molecules. nih.gov By performing a frequency calculation on the optimized geometry of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For instance, characteristic vibrational modes for the nitro group (symmetric and asymmetric stretches), the hydroxyl group (O-H stretch), and the C-F bond would be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, compensating for anharmonicity and other systematic errors in the calculations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these parameters. For benzyl alcohol and its derivatives, the chemical shifts of the aromatic protons are not always equivalent and can form complex multiplets. stackexchange.com For 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, calculations would predict distinct chemical shifts for the aromatic protons, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the methoxy group. The ¹³C NMR spectrum can also be predicted, providing valuable information about the carbon skeleton. yale.edu Furthermore, NMR has been used in conjunction with DFT to study intramolecular hydrogen bonding involving fluorine. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. pnas.org By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be constructed. For a nitroaromatic compound like 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol, the spectrum is expected to show characteristic absorptions corresponding to π → π* and n → π* transitions. The positions of these absorptions are influenced by the substituents on the benzene (B151609) ring.
Table 2 provides a summary of the types of spectroscopic data that can be theoretically predicted for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol and the insights that can be gained from them.
| Spectroscopic Technique | Predicted Parameters | Insights Gained |
| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | Identification of functional groups (e.g., -OH, -NO₂, C-F), confirmation of molecular structure, information on hydrogen bonding (shifts in vibrational frequencies). nih.gov |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Spin-Spin Coupling Constants | Detailed structural information, electronic environment of atoms, confirmation of connectivity, insights into intramolecular interactions. nih.govyale.edu |
| Ultraviolet-Visible (UV-Vis) | Excitation Energies, Oscillator Strengths | Information on electronic transitions (π → π, n → π), effect of substituents on the electronic structure, prediction of the color of the compound. pnas.org |
Table 2: Predicted Spectroscopic Parameters and Their Significance for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. This table details the key spectroscopic data that can be obtained through computational methods and the valuable chemical insights they provide.
Applications As Advanced Chemical Building Blocks and Research Probes
Precursor in Complex Organic Synthesis
The strategic placement of reactive sites and modulating functional groups on the benzene (B151609) ring of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol makes it an important starting material in multi-step organic synthesis. Chemists leverage its inherent reactivity to construct elaborate molecular architectures.
5-Fluoro-2-methoxy-4-nitrobenzyl alcohol and its closely related derivatives are key intermediates in the synthesis of advanced pharmaceutical agents. The functional groups on the molecule allow for sequential, controlled modifications to build complex drug scaffolds. For instance, the aniline (B41778) derivative, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a crucial starting material for the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.comaartipharmalabs.comchemicalbook.com The synthesis pathway highlights the utility of this chemical scaffold, where the nitro group is reduced to an amine, which then participates in coupling reactions to form the core of the final drug molecule. google.com
The compound's utility extends to the creation of various heterocyclic structures that are central to many medicinal chemistry programs. The presence of the fluoro, methoxy (B1213986), and nitro groups can influence the electronic properties, solubility, and metabolic stability of the final active pharmaceutical ingredient. chemicalbook.com For example, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, an intermediate derived from the scaffold, is used in the synthesis of dihydropyrroloquinoline derivatives that act as anticancer agents. chemicalbook.com The parent benzoic acid, 5-fluoro-2-methoxybenzoic acid, is also utilized in solution-phase peptide synthesis, indicating the broad applicability of this substitution pattern in building biologically relevant molecules. sigmaaldrich.com
| Intermediate | CAS Number | Application | Source |
|---|---|---|---|
| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Key starting material for Osimertinib | google.comaartipharmalabs.com |
| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | 1421372-94-2 | Reagent for synthesis of EGFR modulators | chemicalbook.com |
| 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | N/A | Intermediate for BTK inhibitor synthesis | google.com |
Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govbeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov Aldehydes are common components in many well-known MCRs, such as the Ugi, Passerini, Hantzsch, and Biginelli reactions. nih.govbeilstein-journals.org
While specific examples detailing the use of 5-fluoro-2-methoxy-4-nitrobenzaldehyde (B1446862) (the oxidized form of the title alcohol) in MCRs are not extensively documented in the literature, its structure makes it a prime candidate for such applications. As a substituted benzaldehyde, it could be employed in diversity-oriented synthesis to create novel chemical scaffolds for high-throughput screening in drug discovery. The electronic effects of the fluoro, methoxy, and nitro groups would influence the reactivity of the aldehyde and impart unique properties to the resulting MCR products, potentially leading to the discovery of new bioactive compounds. semanticscholar.org
Development of Photolabile Protecting Groups (PPGs) for Research Applications
Photolabile protecting groups (PPGs), or "caging" groups, are moieties that can be removed from a molecule using light. wikipedia.org This enables precise spatiotemporal control over the release of an active substance, making PPGs invaluable tools in chemistry and biology. acs.org The ortho-nitrobenzyl group is one of the most widely used and studied classes of PPGs. wikipedia.orgwiley-vch.de The photolysis of o-nitrobenzyl derivatives proceeds via a Norrish Type II mechanism, where light absorption triggers an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected molecule and an o-nitrosobenzaldehyde byproduct. wikipedia.org
5-Fluoro-2-methoxy-4-nitrobenzyl alcohol serves as a precursor for a substituted o-nitrobenzyl caging group. The introduction of substituents like fluorine and methoxy onto the nitrobenzyl chromophore is a common strategy to fine-tune the properties of the PPG, such as its absorption wavelength, quantum yield of photolysis, and the kinetics of substrate release. acs.orgnih.gov
| Substituent Type | Effect on PPG Properties | Example | Source |
|---|---|---|---|
| Electron-donating (e.g., Methoxy) | Shifts absorption to longer, less damaging wavelengths (red-shift). May decrease quantum yield. | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group | nih.govnih.gov |
| Electron-withdrawing (e.g., Fluoro) | Can influence the electronic properties and reactivity of the excited state. | 5-Fluoro-2-nitrobenzyl group | sigmaaldrich.com |
The "caging" of biomolecules involves the temporary inactivation of a biologically active molecule by covalently attaching a PPG. wiley-vch.de The active molecule can then be released at a specific time and location within a biological system by exposing it to light. This technique provides unparalleled control for studying dynamic biological processes. acs.org
Derivatives of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol can be used to cage a wide variety of functional groups found in biomolecules, including carboxylates, phosphates, and amines. wikipedia.org For example, a caged version of a signaling molecule like ATP or a caged peptide could be introduced into a cellular system in an inactive form. wiley-vch.de Upon focused irradiation, the active molecule is released, allowing researchers to study its immediate effects on cellular pathways, such as ion channel gating or enzyme activation, with high temporal and spatial resolution. wiley-vch.denih.gov
Beyond caging endogenous biomolecules, PPGs are instrumental in designing light-controlled release systems for synthetic chemical biology probes. nih.gov This includes caged fluorophores, where a fluorescent dye is rendered non-fluorescent by the attachment of a PPG. wiley-vch.de Photolysis removes the cage and restores fluorescence, enabling techniques like photoactivatable fluorescence imaging.
The 5-fluoro-2-methoxy-4-nitrobenzyl group could be attached to a probe to control its function. For instance, a caged inhibitor for a specific enzyme could be released on demand to study the enzyme's role in a complex network. Similarly, light-controlled release of caged metal ion chelators or caged reactive oxygen species (ROS) provides a method to precisely manipulate the chemical environment within research systems. acs.orgnih.gov The use of near-infrared (NIR) light, often in combination with upconverting nanoparticles, allows for deeper tissue penetration and reduced phototoxicity, expanding the applicability of these systems. nih.gov
Chemical Probes and Bioorthogonal Chemistry in Research Systems
Chemical probes are small molecules designed to study and manipulate biological systems, while bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The structure of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol contains several features that could be exploited in these contexts.
The nitro group itself is a useful functional handle. It can be selectively reduced to an amine, which can then be used for bio-conjugation reactions to link the molecule to proteins or other biomolecules. The fluorine atom can serve as a reporter for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and environments without the background noise present in ¹H NMR of biological samples. The combination of functional groups on the ring makes it a versatile scaffold for building more complex probes, where each part of the molecule can be tailored for a specific function, such as targeting, reporting, and reacting.
Functionalization Strategies for Imaging and Visualization Technologies (e.g., Fluorescence)
The inherent chemical functionalities of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol make it an attractive starting point for the design of fluorescent probes. The nitro group, in particular, can act as a fluorescence quencher. This property can be exploited in the design of "turn-on" fluorescent probes, where the probe's fluorescence is initially quenched by the nitro group and is restored upon a specific chemical or biological event, such as reduction of the nitro group in a hypoxic environment.
Furthermore, the benzyl (B1604629) alcohol moiety offers a convenient handle for conjugation to other molecules, including fluorophores or biomolecules. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in various coupling reactions to attach it to a fluorescent dye or a targeting ligand. The presence of the fluorine atom can also be utilized for ¹⁹F NMR-based imaging, providing an alternative to traditional fluorescence microscopy.
While direct studies on 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol are limited, research on analogous nitrobenzyl alcohols has demonstrated their utility in single-molecule fluorescence imaging. For example, 4-nitrobenzyl alcohol has been shown to favorably attenuate blinking and photobleaching of fluorophores, enhancing imaging performance. nih.gov This suggests that 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol could be similarly employed to improve the stability and longevity of fluorescent signals in demanding imaging experiments.
Table 1: Potential Functionalization Strategies for Imaging Applications
| Functional Group | Potential Reaction | Application in Imaging |
| Nitro Group (-NO₂) | Reduction to amine | "Turn-on" fluorescence probes for hypoxic conditions |
| Benzyl Alcohol (-CH₂OH) | Oxidation to aldehyde/acid | Conjugation to fluorophores or targeting moieties |
| Fluoro Group (-F) | --- | ¹⁹F NMR-based imaging |
Utilization in Biochemical Assays and Enzyme Inhibition Studies as Research Tools
In the realm of biochemical research, 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol and its derivatives can serve as valuable tools. The aldehyde precursor, 5-fluoro-2-methoxybenzaldehyde, is recognized as a biochemical reagent for life science research. google.com The alcohol form can be readily accessed from the aldehyde by reduction and can be used to probe enzyme active sites or as a building block for the synthesis of enzyme inhibitors.
The substituted phenyl ring of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol can mimic the structure of natural enzyme substrates or cofactors. The electron-withdrawing nitro group and the fluorine atom can influence the electronic properties of the molecule, potentially leading to interactions with specific amino acid residues within an enzyme's active site. This makes it a candidate for screening assays to identify new enzyme inhibitors.
For instance, related compounds like 4-fluoro-2-methoxy-5-nitroaniline are utilized as intermediates in the synthesis of potent kinase inhibitors for cancer therapy. chemicalbook.compharmaffiliates.com This highlights the potential of the 4-fluoro-2-methoxy-5-nitro functionalization pattern in designing biologically active molecules. Researchers can systematically modify the benzyl alcohol to explore structure-activity relationships and develop more potent and selective inhibitors for various enzymes.
Building Blocks for Fluorine-18 Labeling in Positron Emission Tomography (PET) Tracer Synthesis Methodology
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. The development of new ¹⁸F-labeled PET tracers is crucial for advancing molecular imaging and diagnosing diseases.
5-Fluoro-2-methoxy-4-nitrobenzyl alcohol can serve as a valuable building block in the synthesis of ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom on the aromatic ring can be replaced with ¹⁸F through nucleophilic aromatic substitution. The resulting ¹⁸F-labeled benzyl alcohol can then be incorporated into a larger molecule of interest, such as a drug candidate or a peptide, to create a novel PET tracer. This building block approach offers a modular and efficient way to synthesize a variety of PET tracers from a common precursor.
Research has demonstrated the use of fluorobenzyl moieties in the development of PET radioligands. For example, a derivative, 5-(4-((4-[¹⁸F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, has been synthesized and evaluated for PET imaging. researchgate.netresearchgate.net This underscores the utility of fluorobenzyl groups in constructing PET tracers. The presence of the nitro and methoxy groups on 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol can be strategically used to modulate the pharmacokinetic properties of the final PET tracer.
Table 2: Potential for PET Tracer Synthesis
| Feature | Relevance to PET Tracer Synthesis |
| Fluoro Group | Can be substituted with ¹⁸F for radiolabeling |
| Benzyl Alcohol | Provides a point of attachment to larger molecules |
| Nitro & Methoxy Groups | Can influence the biological distribution and clearance of the tracer |
Design and Synthesis of Responsive Chemical Systems and Materials
The unique combination of functional groups in 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol also lends itself to the design of responsive chemical systems and materials. The nitro group, being sensitive to reduction, can be used to create materials that respond to changes in the chemical environment, such as the presence of reducing agents or hypoxic conditions.
For example, the benzyl alcohol can be incorporated into a polymer backbone. The resulting material could exhibit changes in its physical or chemical properties upon reduction of the nitro groups. This could lead to applications in drug delivery, where a drug is released from the material in response to the specific environment of a tumor, which is often hypoxic.
Furthermore, the molecule's structure can be modified to create photoresponsive systems. Nitrobenzyl compounds are well-known photolabile protecting groups, which can be cleaved by UV light. By analogy, derivatives of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol could be designed to release a cargo molecule upon irradiation with light of a specific wavelength. This would enable precise spatial and temporal control over the release of active substances, with potential applications in photopharmacology and materials science.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-fluoro-2-methoxy-4-nitrobenzyl alcohol, and how can reaction conditions influence yield?
- Answer : Synthesis typically involves sequential functionalization of a benzyl alcohol precursor. A plausible route includes:
Fluorination : Introduce fluorine via electrophilic substitution using HF-pyridine or Selectfluor® under anhydrous conditions .
Methoxylation : Protect the hydroxyl group (e.g., using methyl iodide/K₂CO₃ in DMF) to install the methoxy group at the 2-position.
Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration, targeting the 4-position .
- Optimization : Yield depends on temperature control during nitration and stoichiometric ratios. For example, excess HNO₃ may lead to di-nitrated byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers confirm the structural integrity of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol using spectroscopic methods?
- Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Methoxy (-OCH₃) at δ ~3.8 ppm (singlet, 3H).
- Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂ at δ 8.2–8.5 ppm).
- Benzyl alcohol -CH₂OH as a broad singlet (~δ 4.6 ppm) .
- FT-IR : Confirm -NO₂ (asymmetric stretch ~1520 cm⁻¹) and -OH (broad peak ~3300 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy, nitro) influence the reactivity of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol in nucleophilic substitution reactions?
- Answer :
- Electron-Withdrawing Groups (EWGs) : The -NO₂ group at the 4-position deactivates the ring, directing nucleophiles to the 3- or 5-positions.
- Ortho/Meta Directors : -OCH₃ (electron-donating) at the 2-position activates the ring but competes with -F (weakly deactivating) at the 5-position.
- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor regioselectivity via LC-MS and compare with computational models (DFT calculations) .
Q. What strategies resolve contradictions in reported melting points or spectral data for nitrobenzyl alcohol derivatives?
- Answer : Discrepancies often arise from:
Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via XRD .
Impurities : Use preparative HPLC to isolate fractions and re-test thermal properties (DSC/TGA).
Stereochemical Effects : For chiral analogs, ensure enantiomeric purity using chiral columns or optical rotation measurements.
- Case Study : A reported mp of 93–94°C for 3-fluoro-4-nitrobenzyl alcohol (CAS 503315-74-0) may differ due to residual solvent in the lattice .
Q. How can researchers optimize the stability of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol under storage or reaction conditions?
- Answer :
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation.
- Reaction Stability : Avoid strong bases (risk of -OH deprotonation leading to elimination) or high temperatures (>80°C).
- Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage .
Methodological Challenges
Q. What analytical techniques are most effective in quantifying trace impurities in 5-fluoro-2-methoxy-4-nitrobenzyl alcohol?
- Answer :
- UPLC-QTOF-MS : Achieve ppb-level detection of nitroso or des-fluoro impurities.
- ¹⁹F NMR : Exploit fluorine's high sensitivity to detect fluorinated byproducts (e.g., di-fluorinated analogs).
- Headspace GC-MS : Identify volatile degradation products (e.g., formaldehyde from methoxy group cleavage) .
Q. How can computational modeling predict the solubility and bioavailability of 5-fluoro-2-methoxy-4-nitrobenzyl alcohol?
- Answer :
- QSAR Models : Use logP (calculated ~1.8) and pKa (estimated 9.5 for -OH) to predict membrane permeability.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., serum albumin).
- Solubility Parameters : Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
